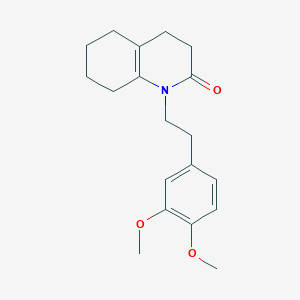
1-(3,4-Dimethoxyphenethyl)-3,4,5,6,7,8-hexahydro-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxyphenethyl)-3,4,5,6,7,8-hexahydro-2(1H)-quinolinone is a chemical compound that belongs to the class of quinolinones This compound is characterized by the presence of a dimethoxyphenethyl group attached to a hexahydroquinolinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenethyl)-3,4,5,6,7,8-hexahydro-2(1H)-quinolinone typically involves the condensation of 3,4-dimethoxyphenethylamine with a suitable cyclic ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to facilitate the formation of the quinolinone ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1-(3,4-Dimethoxyphenethyl)-3,4,5,6,7,8-hexahydro-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the quinolinone ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenethyl or quinolinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted quinolinones and phenethyl derivatives, which can exhibit different chemical and biological properties.
科学研究应用
Chemistry: It serves as a precursor for the synthesis of more complex quinolinone derivatives.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as an anticancer and antioxidant agent.
Industry: It is used in the development of new materials and chemical intermediates.
作用机制
The mechanism of action of 1-(3,4-Dimethoxyphenethyl)-3,4,5,6,7,8-hexahydro-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, with methoxy groups replacing the hydroxy groups.
Mescaline: A naturally occurring compound with similar structural features, known for its psychoactive properties.
Uniqueness
1-(3,4-Dimethoxyphenethyl)-3,4,5,6,7,8-hexahydro-2(1H)-quinolinone is unique due to its specific combination of the dimethoxyphenethyl group and the hexahydroquinolinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C19H25NO3 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC 名称 |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3,4,5,6,7,8-hexahydroquinolin-2-one |
InChI |
InChI=1S/C19H25NO3/c1-22-17-9-7-14(13-18(17)23-2)11-12-20-16-6-4-3-5-15(16)8-10-19(20)21/h7,9,13H,3-6,8,10-12H2,1-2H3 |
InChI 键 |
ZGTYCLLTRKXMQM-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCN2C3=C(CCCC3)CCC2=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanol, 2,2,2-trichloro-1-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B15076213.png)
![Dimethyl 5-{[(methylamino)carbonyl]amino}isophthalate](/img/structure/B15076224.png)


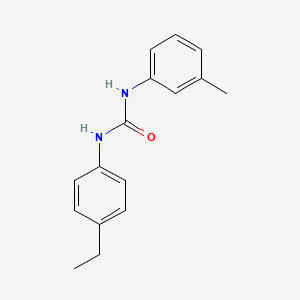

![1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B15076259.png)
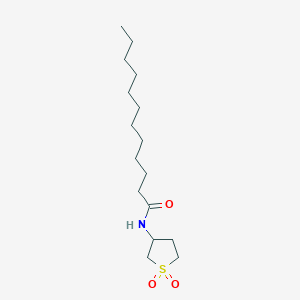
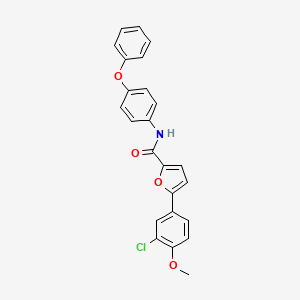
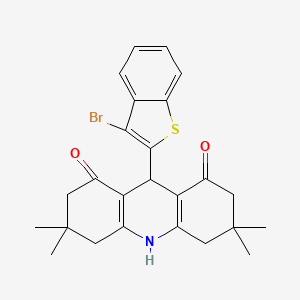
![2-ethoxyethyl N-[5-(2-ethoxyethoxycarbonylamino)-2-methyl-phenyl]carbamate](/img/structure/B15076279.png)
![1-{1-acetyl-3-[1,1-di(1H-indol-3-yl)ethyl]-1,4-dihydro-4-pyridinyl}ethanone](/img/structure/B15076286.png)
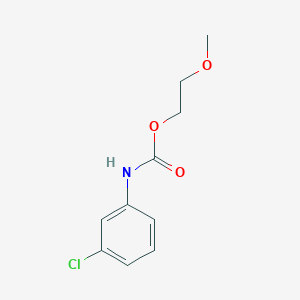
![2-[(Cyclohexylcarbamoyl)amino]benzoic acid](/img/structure/B15076304.png)
